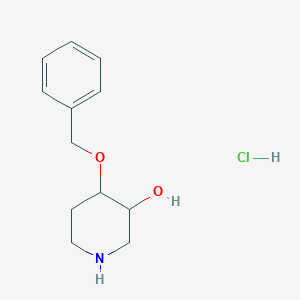

4-(Benzyloxy)piperidin-3-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Benzyloxy)piperidin-3-ol hydrochloride is a chemical compound with the CAS Number: 2055839-82-0 . It has a molecular weight of 243.73 . It is used in various applications and is a valuable building block in organic synthesis .

Synthesis Analysis

Piperidines, which include 4-(Benzyloxy)piperidin-3-ol hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI Code for 4-(Benzyloxy)piperidin-3-ol hydrochloride is 1S/C12H17NO2.ClH/c14-11-8-13-7-6-12(11)15-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9H2;1H . This indicates the presence of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom in the molecule .科学的研究の応用

Piperidine Derivatives in Medicinal Chemistry

Research on piperidine derivatives, including those structurally related to 4-(Benzyloxy)piperidin-3-ol hydrochloride, demonstrates their pivotal role in medicinal chemistry. These compounds serve as building blocks in the synthesis of pharmaceuticals targeting a range of conditions. For example, synthetic approaches to chiral 4-amino-3-hydroxy piperidines with pharmaceutical relevance have been evaluated, showcasing the importance of controlling stereochemistry in drug design and synthesis (Ortiz et al., 2012). Similarly, the development of diastereoselective routes towards trans-4-aminomethyl-piperidin-3-ol building blocks underlines the compound's utility in crafting molecules with specific biological activities (Gijsen et al., 2008).

Advancements in Organic Synthesis

In organic synthesis, the versatility of piperidine derivatives is showcased through various synthetic strategies. These include the preparation of novel compounds through regio- and stereoselective amination processes, which are critical for developing molecules with desired pharmacological properties (Veselov et al., 2009). Moreover, nucleophilic ring-opening reactions of epoxypiperidines with amines highlight the potential for synthesizing a broad range of derivatives, further expanding the chemical space available for drug discovery and material science applications (Scheunemann et al., 2011).

Contribution to Material Science

The structural and physical properties of piperidine derivatives also contribute to advancements in material science. For instance, the detailed characterization of piperidinium chloride salts through X-ray diffraction and computational studies provides insights into the molecular geometry and potential applications in materials development (Szafran et al., 2007). Such research underpins the significance of piperidine structures in designing new materials with tailored properties for technological applications.

将来の方向性

Piperidines, including 4-(Benzyloxy)piperidin-3-ol hydrochloride, continue to be an important area of research in the pharmaceutical industry . Future directions may include the development of more efficient synthesis methods, exploration of new reactions, and discovery of new pharmacological applications .

特性

IUPAC Name |

4-phenylmethoxypiperidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c14-11-8-13-7-6-12(11)15-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQCZQQAPHINOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1OCC2=CC=CC=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)piperidin-3-ol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B2799642.png)

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2799649.png)

![[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetonitrile](/img/structure/B2799650.png)

![(4-Bromophenyl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2799659.png)

![1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2799661.png)